molecular formula C8H4BrF3O B2731363 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2091844-11-8

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No. B2731363
CAS RN: 2091844-11-8
M. Wt: 253.018
InChI Key: DCLZQVBJXYCJEI-UHFFFAOYSA-N
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Description

“2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis(dibromoacetyl)resorcinol was reported . The compound was crystallized in the triclinic crystal system with Pī space group . Another study reported the synthesis of a Schiff base through an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring . In the case of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” include a molecular formula of C9H5BrF2O2, an average mass of 263.036 Da, and a monoisotopic mass of 261.944092 Da .

Scientific Research Applications

Crystal Structure and Vibrational Spectra Analysis

Research on molecules like 2-fluoro-4-bromobenzaldehyde (FBB) has provided insights into their crystal structure and vibrational spectra. For instance, FBB's molecular structure was experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies. This research highlighted the compound's preference for a stable O-trans conformation, with potential energy distribution analysis identifying characteristic frequencies. The study's findings are pivotal for understanding the molecular dynamics and properties of such compounds (Tursun et al., 2015).

Synthetic Applications in Organic Chemistry

2-Bromobenzaldehydes, including derivatives and analogs, serve as critical intermediates in synthesizing various organic compounds. For example, these compounds have been used in palladium-catalyzed synthesis processes to create 1-aryl-1H-indazoles and other heterocycles, demonstrating their versatility in organic synthesis (Cho et al., 2004). Additionally, the facile synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis steps, highlights the compound's role in complex organic synthesis routes (Chen Bing-he, 2008).

Advances in Bromovinyl Aldehyde Chemistry

The last decade has seen significant advancements in utilizing 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the progressive field of bromovinyl aldehyde chemistry, focusing on methods employing these substrates under palladium-catalyzed conditions, showcasing the broad applicability of these compounds in synthesizing biologically active molecules (Ghosh & Ray, 2017).

Novel Syntheses of Aromatic Compounds

The synthesis of aromatic compounds like 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through reactions involving (2-Fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents another application. This method efficiently produces these aromatic compounds, contributing to the diversity of synthetic strategies in organic chemistry (Kobayashi et al., 2013).

Material Science and Polymer Chemistry

In material science, research on fluorinated microporous polyaminals showcases the use of monoaldehyde compounds (including 4-fluorobenzaldehyde and 4-trifluoromethylbenzaldehyde) for carbon dioxide adsorption and selectivity over nitrogen and methane. This study illustrates the potential of these compounds in environmental and material science applications, particularly for gas separation technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-4-(difluoromethyl)thiophene, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLZQVBJXYCJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

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